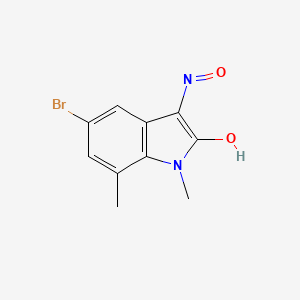![molecular formula C17H27NO6 B5031465 N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5031465.png)
N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use has since been discontinued due to safety concerns. Despite this, GW501516 remains a popular research tool in the scientific community due to its ability to enhance endurance and performance in animal models.
Mécanisme D'action
N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate acts as a selective agonist of PPARδ, a nuclear receptor that plays a critical role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ by N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased expression of genes involved in mitochondrial biogenesis and oxidative metabolism.
Biochemical and Physiological Effects:
N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to have a number of biochemical and physiological effects in animal models. These include increased endurance and performance in exercise tests, improved insulin sensitivity, reduced inflammation, and increased HDL cholesterol levels. Additionally, N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism in skeletal muscle.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate has several advantages as a research tool, including its ability to enhance endurance and performance in animal models, and its potential applications in metabolic and cardiovascular diseases. However, its use has been discontinued due to safety concerns, and it should be used with caution in laboratory experiments.
Orientations Futures
There are several future directions for research on N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate. These include further studies on its potential applications in metabolic and cardiovascular diseases, as well as studies on its mechanisms of action and potential side effects. Additionally, there is a need for new and safer PPARδ agonists that can be used as research tools and potential treatments for metabolic and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate involves several steps, including the reaction of 2-bromoethylamine hydrobromide with 3-methylphenol to form 2-(3-methylphenoxy)ethylamine. This intermediate is then reacted with butyraldehyde to form N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine. The final step involves the reaction of this compound with oxalic acid to form the oxalate salt of N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate.
Applications De Recherche Scientifique
N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate has been extensively studied for its potential applications in metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase HDL cholesterol levels in animal models. Additionally, N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to enhance endurance and performance in exercise tests, making it a potential treatment for muscle wasting disorders.
Propriétés
IUPAC Name |
N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-3-4-8-16-9-10-17-11-12-18-15-7-5-6-14(2)13-15;3-1(4)2(5)6/h5-7,13,16H,3-4,8-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOVHEHIJGAACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=CC(=C1)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5031385.png)
![2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5031397.png)


![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5031420.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5031423.png)
![5-{[(3,3-diphenylpropyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5031428.png)
![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-4-ethylpiperazine](/img/structure/B5031430.png)


![N-(2,4-dimethoxyphenyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5031447.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B5031486.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide](/img/structure/B5031497.png)